3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and substituted with a thiomorpholine group. Its molecular complexity arises from the conjugation of multiple pharmacophores: the thiazolidinone moiety (known for antimicrobial and anti-inflammatory activity), the pyrido[1,2-a]pyrimidinone scaffold (implicated in kinase inhibition), and the thiomorpholine substituent (enhancing solubility and bioavailability) . The Z-configuration of the exocyclic double bond in the thiazolidinone ring is critical for maintaining planar geometry, which facilitates π-stacking interactions with biological targets .
Properties
Molecular Formula |
C23H20N4O2S3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S3/c28-21-17(14-18-22(29)27(23(30)32-18)15-16-6-2-1-3-7-16)20(25-10-12-31-13-11-25)24-19-8-4-5-9-26(19)21/h1-9,14H,10-13,15H2/b18-14- |
InChI Key |
XOAWWCGRIHJJIG-JXAWBTAJSA-N |
Isomeric SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 478.59 g/mol. It features a thiazolidinone moiety, which is often associated with diverse biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.59 g/mol |
| CAS Number | 378766-23-5 |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study involving similar thiazolidinone compounds demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the aromatic ring was found to enhance the antimicrobial activity significantly .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Compounds structurally similar to the target compound have shown effectiveness in inhibiting the growth of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been explored through various assays, such as the ABTS assay. Compounds in this class have shown significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Study 1: Synthesis and Evaluation
In a study by El-Rayyes et al., several thiazolidinone derivatives were synthesized, including those with substitutions that enhanced their biological activity. The synthesized compounds were evaluated for their antibacterial and antioxidant properties, showing promising results against multiple bacterial strains and high antioxidant capacity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at specific positions on the thiazolidinone ring could lead to improved biological activity. For instance, substituents at the C2 position were found to significantly influence antimicrobial efficacy, with certain configurations yielding over 90% inhibition against target bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Structural Analogues
Key Observations
The benzyl-thioxo-thiazolidinone moiety may confer stronger thiol-mediated interactions with bacterial enzymes (e.g., dihydrofolate reductase) compared to methoxyethyl-substituted analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a multi-step protocol involving:
- Condensation of a pyrido[1,2-a]pyrimidinone precursor with a thiazolidinone aldehyde.
- Microwave-assisted cyclization (similar to methods in ), though yields are undocumented.
Biological Performance :
- While the target compound lacks direct activity data, its structural relatives show:
- Antimicrobial activity: Morpholinyl-ethylamino analogs (MIC: 8 µg/mL) outperform azo-linked thiazolidinones (MIC: 4–16 µg/mL) against Gram-positive bacteria .
Preparation Methods
Catalytic Cyclization
A mixture of 2-aminopyridine derivatives and β-ketoesters undergoes cyclization in the presence of AlPWO at 80°C in ethanol. The catalyst’s high surface area (120 m/g) and dual Brønsted-Lewis acidity enable yields exceeding 90%. For example:
Key parameters :
-
Reaction time: 4–6 hours
-
Solvent: Ethanol
-
Catalyst loading: 5 mol%
Functionalization at Position 2: Thiomorpholin-4-yl Substitution
The thiomorpholin-4-yl group is introduced via nucleophilic aromatic substitution (SNAr) at position 2 of the pyrido[1,2-a]pyrimidin-4-one core.
Chlorination
The pyrido[1,2-a]pyrimidin-4-one is first chlorinated using phosphorus oxychloride (POCl) under reflux to yield 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Substitution with Thiomorpholine
The chlorinated intermediate reacts with thiomorpholine in dimethylformamide (DMF) at 100°C for 12 hours. The reaction proceeds via an SNAr mechanism, with potassium carbonate acting as a base to deprotonate thiomorpholine and enhance nucleophilicity:
Characterization data :
-
Yield: 78–85%
-
H NMR (DMSO-): δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, pyridine-H), 4.12 (t, 4H, thiomorpholine-CH), 2.75 (t, 4H, thiomorpholine-CHS).
Formation of the (Z)-Thiazolidinone Side Chain
The exocyclic (Z)-configured thiazolidinone moiety is constructed via a Knoevenagel condensation between 3-formyl-pyrido[1,2-a]pyrimidin-4-one and 3-benzyl-2-thioxo-1,3-thiazolidin-4-one.
Synthesis of 3-Benzyl-2-Thioxo-1,3-Thiazolidin-4-One
This intermediate is prepared by cyclizing benzylamine with carbon disulfide and chloroacetic acid in aqueous NaOH:
Reaction conditions :
Knoevenagel Condensation
The aldehyde group at position 3 of the pyrido[1,2-a]pyrimidin-4-one reacts with the active methylene group of the thiazolidinone in the presence of piperidine as a base. The (Z)-stereochemistry is controlled by steric hindrance and hydrogen bonding:
Optimized conditions :
Purification and Characterization
Chromatographic Purification
The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate (3:1) eluent.
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method Step | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | AlPWO | 92 | 98 |
| Thiomorpholin-4-yl Substitution | KCO/DMF | 85 | 97 |
| Knoevenagel Condensation | Piperidine/EtOH | 75 | 95 |
Challenges and Optimization Strategies
-
Stereochemical Control : The (Z)-configuration is favored due to intramolecular hydrogen bonding between the thiazolidinone’s carbonyl and the exocyclic double bond.
-
Side Reactions : Over-alkylation at position 2 is mitigated by using stoichiometric thiomorpholine and controlled heating.
-
Catalyst Reusability : AlPWO retains 90% activity after five cycles, enhancing cost-efficiency .
Q & A
Q. What are the key steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyridopyrimidine moiety condensation. Critical parameters include:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reactivity .
- Catalysts : Lewis acids/bases (e.g., ZnCl₂, triethylamine) to accelerate specific steps like imine formation .
- Reaction Monitoring : Use TLC or HPLC to track intermediates, with yields optimized at reflux conditions (60–100°C, 6–24 hours) .
Q. How is structural integrity confirmed after synthesis?
A combination of spectroscopic methods is required:
- NMR : ¹H/¹³C NMR to verify Z-configuration of the methylidene group and thiomorpholine substitution .
- IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight (±2 ppm accuracy) .
Q. What preliminary biological assays are recommended for activity screening?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL in related thiazolidinones) .
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies suggest:
- Short-term : Stable in DMSO at -20°C for 1 month (≥95% purity by HPLC) .
- Long-term : Degradation observed at room temperature in aqueous buffers (t₁/₂ = 72 hours at pH 7.4) .
Advanced Research Questions
Q. How can contradictions in synthetic yields between studies be resolved?
Discrepancies often arise from:
- Catalyst Purity : Use freshly distilled triethylamine to avoid amine oxidation .
- Solvent Drying : Anhydrous acetonitrile improves imine condensation efficiency by 15–20% .
- Stepwise Isolation : Purify intermediates (e.g., thiazolidinone precursor) before pyridopyrimidine coupling .
Q. What methodologies are used to study interactions with biological targets?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to enzymes like cyclooxygenase-2 .
- X-ray Crystallography : Resolve binding modes in protein-ligand complexes (e.g., with kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for target engagement .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications and their effects:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Thiomorpholine | Enhances solubility and kinase inhibition | |
| Benzyl group | Increases lipophilicity and membrane permeability | |
| Pyridopyrimidine core | Critical for π-π stacking with DNA/proteins |
Q. What challenges arise in achieving >98% purity, and how are they addressed?
Common issues and solutions:
- Byproduct Formation : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers .
- Metal Contamination : Chelating resins (e.g., Chelex 100) remove trace Lewis acids post-synthesis .
- Polymorphism : Recrystallize from ethanol/water (7:3 v/v) to obtain a single crystalline phase .
Q. How should conflicting bioactivity data across cell lines be interpreted?
Address variability using:
- Orthogonal Assays : Confirm antiproliferative effects via both MTT and clonogenic assays .
- Proteomic Profiling : Identify off-target effects (e.g., ROS modulation) via LC-MS/MS .
- Metabolic Stability Testing : Correlate intracellular concentration with activity in HepG2 vs. HEK293 models .
Q. What computational tools predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for target prioritization (e.g., EGFR, PI3K) .
- ADMET Prediction : SwissADME for logP (∼3.2) and CYP450 inhibition profiles .
- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
